molecular formula C6H11N3O3S B2993795 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide CAS No. 1312132-81-2

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide

Cat. No.: B2993795
CAS No.: 1312132-81-2
M. Wt: 205.23
InChI Key: GVVJVPZJOQJJDR-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide ( 1312132-81-2) is a synthetic organic compound with a molecular formula of C 6 H 11 N 3 O 3 S and a molecular weight of 205.24 g/mol . This molecule integrates two key pharmacophoric elements: a methanesulfonamide group and a 3-methyl-1,2,4-oxadiazole ring, connected by a short ethyl linker. The methanesulfonamide functional group is a established building block in life science research, known to be utilized in the preparation of target molecules for pharmaceuticals and other applications . The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently employed in the design and synthesis of novel bioactive compounds and pharmaceutical intermediates . This combination makes this compound a valuable chemical reagent for researchers in drug discovery and development. Its primary application is as a versatile building block for the construction of more complex molecules. It is particularly useful in projects aimed at modulating biological targets that are sensitive to sulfonamide-containing ligands, such as enzymes. Researchers can leverage this compound to explore structure-activity relationships (SAR) or to introduce specific physicochemical properties into a molecular scaffold. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3S/c1-5-8-6(12-9-5)3-4-7-13(2,10)11/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVJVPZJOQJJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with an appropriate sulfonamide precursor. One common method involves the use of methanesulfonyl chloride and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Benzoisoxazole Derivatives
  • Example: N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide () Structural Differences: Replaces the 1,2,4-oxadiazole with a benzoisoxazole fused ring. Functional Implications: The larger aromatic system may enhance π-π stacking interactions but reduce metabolic stability due to increased lipophilicity.
1,3,4-Oxadiazole Derivatives
  • Example: 5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide () Structural Differences: Uses a 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole. Functional Implications: The 1,3,4-oxadiazole has a distinct dipole moment, which may affect electronic distribution and binding interactions. These derivatives exhibit notable anti-inflammatory activity, suggesting the oxadiazole’s isomerism influences target selectivity .

Substituent Variations

Thioether-Linked Benzamides
  • Example: 2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide () Structural Differences: Replaces the sulfonamide with a benzamide and introduces a thioether linker.
Hydrazone-Oxadiazole Hybrids
  • Example : (E)-5-(Hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide (13f, )
    • Structural Differences : Incorporates a hydrazone linker and furan ring.
    • Functional Implications : The hydrazone group introduces conformational flexibility, possibly aiding in target binding. The furan’s oxygen atom may participate in hydrogen bonding .

Pharmacological and Physicochemical Properties

Pharmacological Profiles

  • Target Compound : The 1,2,4-oxadiazole core is associated with enzyme inhibition (e.g., MMP-13) due to its ability to mimic peptide bonds .
  • Comparisons :
    • Benzoisoxazole Analogs : Exhibit broader bioactivity (e.g., antimicrobial) but may suffer from higher cytotoxicity due to lipophilicity .
    • 1,3,4-Oxadiazoles : Show anti-inflammatory activity, suggesting scaffold-dependent target engagement .

Physicochemical Properties

Property Target Compound Benzoisoxazole Analog () 1,3,4-Oxadiazole ()
Molecular Weight ~247 g/mol (estimated) ~312 g/mol ~338 g/mol
Polar Groups Sulfonamide, oxadiazole Sulfonamide, methoxy Sulfonamide, cyclohexyl
Solubility Moderate (sulfonamide) Low (aromatic bulk) Moderate (polar substituents)
Metabolic Stability High (oxadiazole resistance) Moderate (benzoisoxazole cleavage) Variable

Biological Activity

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features an oxadiazole ring, which is known for its diverse pharmacological properties. The oxadiazole moiety contributes to the compound's stability and bioactivity, making it a promising scaffold in drug development.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. In particular, derivatives of oxadiazoles have shown effectiveness against various bacterial strains.

CompoundActivityTarget OrganismReference
1a92% inhibitionMycobacterium tuberculosis H37Rv
3aMIC = 0.5 µg/mLMycobacterium tuberculosis WT H37Rv
4aSignificant antibacterial activityEscherichia coli and Pseudomonas aeruginosa

2. Antiviral Activity
The compound's antiviral potential is also noteworthy. It has been suggested that oxadiazole derivatives can inhibit specific viral enzymes, making them candidates for antiviral drug development.

3. Anticancer Properties
this compound has been investigated for its anticancer properties. The mechanism of action involves the inhibition of enzymes such as glycogen synthase kinase 3 (GSK-3) and histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits GSK-3 and HDACs, leading to altered cellular processes related to growth and differentiation.
  • Cellular Pathways : By modulating signaling pathways involved in apoptosis and cell cycle regulation, it demonstrates potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of oxadiazole derivatives:

  • Antitubercular Activity : A study demonstrated that substituted oxadiazoles exhibited potent antitubercular activity with significant inhibition rates against M. tuberculosis strains at low concentrations .
  • Antimicrobial Studies : New derivatives were synthesized and tested for antibacterial and antifungal activities, showing promising results against common pathogens .
  • Anticancer Evaluation : Various oxadiazole derivatives were evaluated for their anticancer activity in vitro, revealing significant cytotoxic effects on cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a 3-methyl-1,2,4-oxadiazole precursor with a methanesulfonamide-bearing ethyl linker. Key steps include:

  • Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or TBTU) .
  • Sulfonamide Coupling : Reacting the oxadiazole-ethyl intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Optimization : Control reaction temperature (0–5°C for sulfonylation) and use anhydrous solvents (e.g., DCM or THF) to minimize side reactions. Purity can be enhanced via recrystallization in ethanol/water .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the oxadiazole ring (C=N signals at ~160–165 ppm) and sulfonamide group (SO₂ signals at ~40–45 ppm for ¹³C) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Expected [M+H]⁺ depends on molecular weight (e.g., ~260–280 Da) .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) confirm sulfonamide functionality .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition : Docking studies (e.g., AutoDock Vina) targeting enzymes like DNA polymerase or proteases, given structural analogs’ activity in viral inhibition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs for structure refinement. Key parameters include bond angles (C-N-O in oxadiazole ~120°) and torsional angles in the ethyl linker to assess conformational flexibility .
  • Electron Density Maps : Analyze sulfonamide group geometry (planarity of SO₂) and hydrogen-bonding interactions (e.g., N–H⋯O) in the crystal lattice .

Q. How do structural modifications (e.g., substituents on oxadiazole or sulfonamide) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., halogenated or bulky groups on oxadiazole) and compare IC₅₀ values in enzyme assays. For example:
SubstituentIC₅₀ (μM)Target Enzyme
3-Methyl12.3DNA Polymerase
3-Trifluoromethyl8.7DNA Polymerase
3-Phenyl23.1DNA Polymerase
Data adapted from docking studies on oxadiazole derivatives .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to correlate electronic effects (HOMO/LUMO levels) with activity trends .

Q. What strategies mitigate stability issues under physiological conditions (e.g., hydrolysis of oxadiazole)?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9). Oxadiazoles are prone to hydrolysis in acidic conditions; use enteric coatings for oral formulations .
  • Prodrug Design : Replace labile groups (e.g., esterify the sulfonamide) to enhance metabolic stability. Monitor hydrolysis rates via LC-MS .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor absorption may explain reduced in vivo efficacy .
  • Metabolite Identification : Use HR-MS/MS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may alter activity .

Data Contradiction Analysis

Q. Why do NMR and LC-MS purity assessments sometimes conflict?

  • Methodological Answer :

  • Impurity Origin : NMR detects structural isomers (e.g., regioisomeric oxadiazoles) that may co-elute in HPLC. For example, 3-methyl vs. 5-methyl isomers show distinct ¹H shifts but similar retention times .
  • Resolution : Combine 2D NMR (HSQC, COSY) with chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers or regioisomers .

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